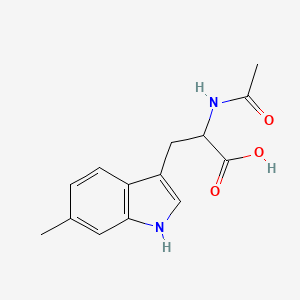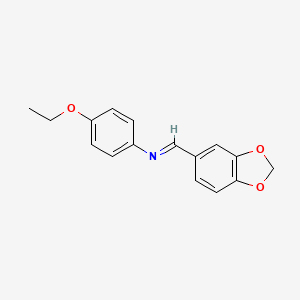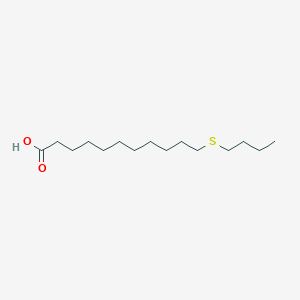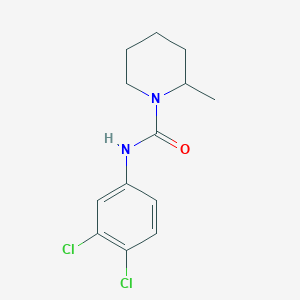![molecular formula C18H16N2O8 B11953242 Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B11953242.png)
Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylate is a complex organic compound with the molecular formula C18H16N2O8 It is a derivative of biphenyl, characterized by the presence of nitro groups and ester functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylate typically involves the nitration of biphenyl derivatives followed by esterification. One common method includes the nitration of 2,2’-dibromo-1,1’-biphenyl using a mixture of concentrated nitric and sulfuric acids to introduce nitro groups at the 6,6’ positions. The resulting dinitro compound is then subjected to esterification with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: Diethyl 6,6’-diamino[1,1’-biphenyl]-2,2’-dicarboxylate.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Hydrolysis: 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylic acid.
Applications De Recherche Scientifique
Diethyl 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of diethyl 6,6’-dinitro[1,1’-biphenyl]-2,2’-dicarboxylate is primarily influenced by its nitro groups and ester functionalities. The nitro groups can undergo reduction to form reactive intermediates that interact with biological targets, such as enzymes and receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dinitrobiphenyl: Similar structure but lacks the ester functionalities.
6,6’-Dinitro-2,2’-dimethylbiphenyl: Similar nitro groups but with methyl substituents instead of ester groups.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and a wide range of biological activities .
Propriétés
Formule moléculaire |
C18H16N2O8 |
|---|---|
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
ethyl 2-(2-ethoxycarbonyl-6-nitrophenyl)-3-nitrobenzoate |
InChI |
InChI=1S/C18H16N2O8/c1-3-27-17(21)11-7-5-9-13(19(23)24)15(11)16-12(18(22)28-4-2)8-6-10-14(16)20(25)26/h5-10H,3-4H2,1-2H3 |
Clé InChI |
UWPTXRFFGKGHFC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C2=C(C=CC=C2[N+](=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
![2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline](/img/structure/B11953259.png)

